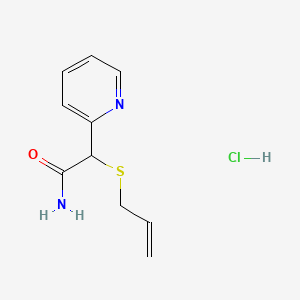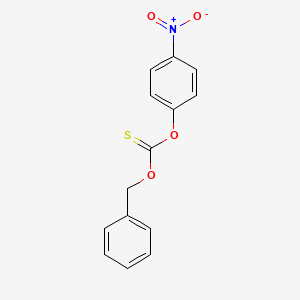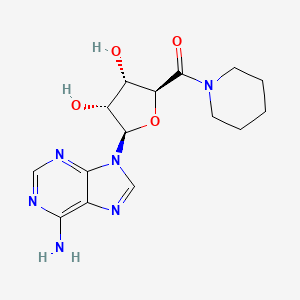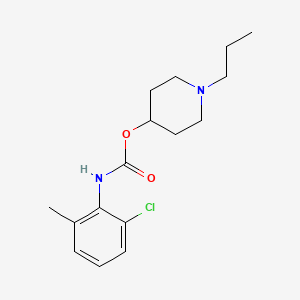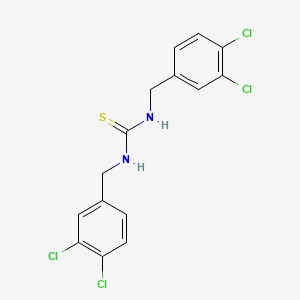
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by the presence of two bromine atoms and a but-3-en-1-yl group attached to a cyclopropane ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane can be synthesized through the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is typically carried out in a solvent like methylene chloride at a temperature range of 25-35°C .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as methyllithium, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Methyllithium: Used in substitution reactions to replace bromine atoms with methyl groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products:
Oxidation Products: Formation of epoxides or other oxidized derivatives.
Reduction Products: Formation of alkanes or other reduced derivatives.
Scientific Research Applications
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane has several scientific research applications:
Medicine: Research into its potential use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane derivative with similar reactivity.
1-Bromo-2-chloromethylbicyclo[1.1.0]butane: Formed through the reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium.
Uniqueness
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is unique due to the presence of the but-3-en-1-yl group, which provides additional reactivity and potential for further functionalization compared to other similar compounds.
Properties
CAS No. |
32264-69-0 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
1,1-dibromo-2-but-3-enylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-2-3-4-6-5-7(6,8)9/h2,6H,1,3-5H2 |
InChI Key |
HFQVVHIJPXRFNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CC1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
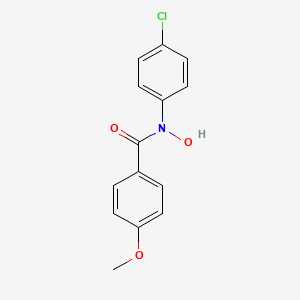
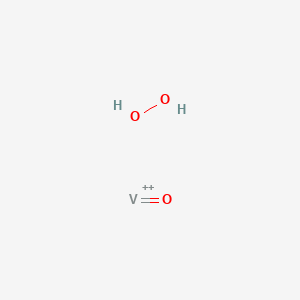
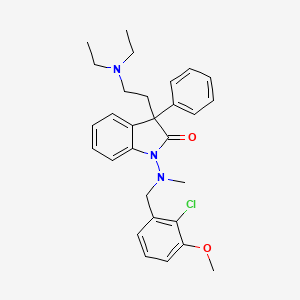

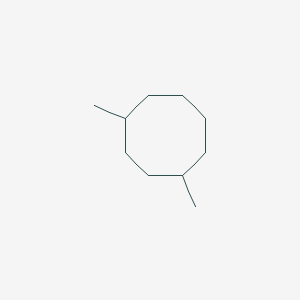
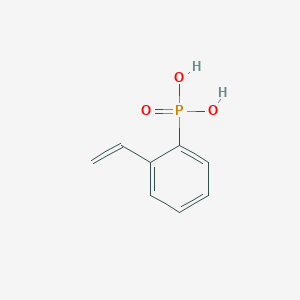
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
